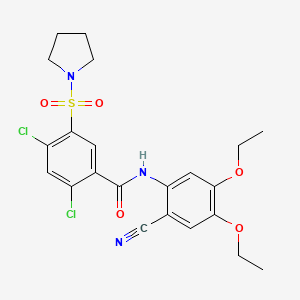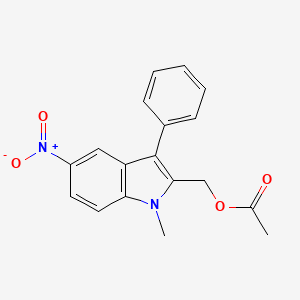
2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide
描述
2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are a type of medication that can suppress the immune system and reduce inflammation.
作用机制
2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide selectively inhibits JAK3, which is a tyrosine kinase that is involved in the signaling pathway of cytokines. When a cytokine binds to its receptor, it activates JAK3, which then phosphorylates the receptor and initiates a cascade of intracellular signaling events. This leads to the activation of transcription factors, such as STATs, which regulate the expression of genes involved in immune responses. By inhibiting JAK3, 2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide can block this signaling pathway and reduce the activation of immune cells, such as T cells and B cells.
Biochemical and Physiological Effects:
2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide has been shown to have potent anti-inflammatory effects in various animal models of autoimmune diseases. It can reduce the infiltration of immune cells into inflamed tissues, such as the joints in rheumatoid arthritis. It can also reduce the production of cytokines, such as interferon-gamma and tumor necrosis factor-alpha, which are involved in the pathogenesis of many autoimmune diseases. In addition, 2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide can reduce the proliferation and activation of T cells and B cells, which are the key players in the immune response.
实验室实验的优点和局限性
2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide has several advantages for lab experiments. It is a selective inhibitor of JAK3, which makes it a useful tool for studying the role of JAK3 in immune responses. It has also been extensively studied in animal models of autoimmune diseases, which provides a wealth of data for researchers. However, 2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide has some limitations for lab experiments. It is a potent immunosuppressant, which can affect the immune response in unpredictable ways. It can also have off-target effects on other JAK kinases, such as JAK1 and JAK2, which can complicate the interpretation of the results.
未来方向
There are several future directions for the study of 2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide. One area of research is the development of more selective JAK3 inhibitors that can avoid the off-target effects on other JAK kinases. Another area of research is the identification of biomarkers that can predict the response to 2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide in patients with autoimmune diseases. This can help to personalize the treatment and optimize the therapeutic outcomes. Finally, the combination of 2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide with other immunomodulatory agents, such as biologics and small molecules, can be explored to enhance the efficacy and reduce the side effects of the treatment.
科学研究应用
2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It is a selective inhibitor of JAK3, which is a key enzyme involved in the signaling pathway of cytokines, such as interleukin-2, interleukin-4, interleukin-7, interleukin-9, interleukin-15, and interleukin-21. By inhibiting JAK3, 2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide can suppress the immune system and reduce inflammation, which is the underlying cause of many autoimmune diseases.
属性
IUPAC Name |
2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23Cl2N3O5S/c1-3-31-19-9-14(13-25)18(12-20(19)32-4-2)26-22(28)15-10-21(17(24)11-16(15)23)33(29,30)27-7-5-6-8-27/h9-12H,3-8H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYZOMGUPLFOGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N3CCCC3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Cl2N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-iodobenzamide](/img/structure/B3745976.png)
![methyl 4-{[4-[(2,4-difluorophenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B3745984.png)
![N-(2,4-dimethylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B3745986.png)
![4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine](/img/structure/B3745989.png)
![3-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B3745994.png)

![5-[(3-chlorophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B3746014.png)
![N-(2-chlorobenzyl)-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetamide](/img/structure/B3746017.png)

![N-{2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}nicotinamide](/img/structure/B3746034.png)



![N-[1-(4-hydroxybenzyl)cyclohexyl]propanamide](/img/structure/B3746073.png)